molecular formula C13H10BrN3OS B5719161 4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide

4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide

Cat. No. B5719161
M. Wt: 336.21 g/mol
InChI Key: AMGNUAGXUOTOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has been widely studied in scientific research due to its potential as a therapeutic agent. This compound is also known as BPTES, which stands for bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. BPTES is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

BPTES inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is then used in various metabolic pathways in cancer cells. Glutamine is an essential nutrient for cancer cells, and its inhibition by BPTES leads to a decrease in cell proliferation and an increase in cell death. BPTES has been shown to selectively target cancer cells, while sparing normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
BPTES has been shown to have various biochemical and physiological effects in cancer cells. It inhibits the production of glutamate, which is necessary for the synthesis of proteins and nucleic acids in cancer cells. This leads to a decrease in cell proliferation and an increase in cell death. BPTES has also been shown to induce autophagy, a process in which cells recycle their own components to survive under stress conditions. Autophagy induction by BPTES has been suggested as a potential mechanism for its anticancer effects.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, BPTES also has limitations for lab experiments. Its potency varies depending on the cancer cell line and the experimental conditions, which can make it difficult to compare results across different studies. Its selectivity for cancer cells is not absolute, and it can also inhibit glutaminase in normal cells, which can lead to toxicity.

Future Directions

There are several future directions for research on BPTES. One direction is to optimize its potency and selectivity for cancer cells, while minimizing toxicity to normal cells. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. BPTES has been shown to sensitize cancer cells to other drugs, such as cisplatin and etoposide, which can enhance their anticancer effects. Finally, BPTES can also be studied for its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and metabolic diseases, where glutaminase plays a role in their pathogenesis.

Synthesis Methods

BPTES can be synthesized using a multistep process that involves the condensation of 2-(5-bromo-2-methylphenyl)acetic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and reaction with 3-aminopyridine. The final product is obtained after purification using column chromatography. The synthesis of BPTES has been optimized to increase the yield and purity of the compound, which is important for its use in scientific research.

Scientific Research Applications

BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is an enzyme that is upregulated in many cancer cells, and its inhibition by BPTES has been shown to reduce cancer cell proliferation and induce cell death. BPTES has been tested in vitro and in vivo in various cancer cell lines and animal models, and has shown promising results as a potential anticancer drug.

properties

IUPAC Name

4-bromo-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS/c14-10-5-3-9(4-6-10)12(18)17-13(19)16-11-2-1-7-15-8-11/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGNUAGXUOTOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(pyridin-3-ylcarbamothioyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.